2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride
Description
2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride is a synthetic organic compound featuring a pyrrolidine ring linked via a propoxy chain to an acetic acid backbone, with a hydrochloride counterion enhancing solubility. The pyrrolidine moiety contributes to basicity and hydrogen-bonding capacity, while the propoxy spacer balances hydrophilicity and conformational adaptability .
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylpropoxy)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(6-13-7-9(11)12)10-4-2-3-5-10;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVKKMVUPGFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(=O)O)N1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride typically involves the reaction of pyrrolidine with propylene oxide, followed by the addition of acetic acid and hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and a molecular weight of approximately 187.24 g/mol. Its structure includes a pyrrolidine moiety linked to a propoxy group and an acetic acid functional group, which may contribute to its biological interactions and efficacy as a therapeutic agent.
Pharmacological Applications
1. Neurological Disorders:
Preliminary studies suggest that 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structural similarity to other bioactive compounds positions it as a candidate for further pharmacological profiling.
2. Inhibition of Metalloproteases:
Research indicates that compounds similar to 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid may inhibit metalloproteases, particularly zinc proteases. This inhibition is relevant for conditions associated with vasoconstriction, such as hypertension and myocardial ischemia. The compound's ability to act as a cytostatic agent opens avenues for cancer treatment .
3. Cardiovascular Applications:
The compound's potential as a therapeutic agent extends to cardiovascular diseases. It may be effective in treating conditions such as congestive heart failure, arrhythmia, and pulmonary hypertension by inhibiting enzymes linked to these disorders .
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations and Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
- Aromatic Substituents: Phenoxy (CAS 1185057-92-4) and chlorophenyl (CAS 1956309-54-8) groups enhance lipophilicity (higher Log P), favoring CNS penetration or hydrophobic binding pockets. Chlorine’s electron-withdrawing effects may stabilize charge interactions .
- Complexity : GW3965 HCl’s trifluoromethyl and benzyl groups increase metabolic stability but reduce solubility, highlighting a trade-off between potency and pharmacokinetics .
Solubility and Formulation Challenges
- Hydrochloride Salts : All compounds utilize HCl salts to enhance aqueous solubility. The target compound’s intermediate Log P (~1.5) balances solubility and permeability.
- Phenoxy Derivative (CAS 1185057-92-4): Higher Log P (~2.3) necessitates formulation with surfactants or cyclodextrins .
Biological Activity
2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structure, featuring a pyrrolidine moiety linked to a propoxy group and an acetic acid functional group, suggests significant biological activity that warrants comprehensive investigation.
- Chemical Formula : C_{11}H_{17}ClN_{2}O_{3}
- Molecular Weight : Approximately 187.24 g/mol
- Structural Characteristics : The compound's structure enhances its ability to interact with biological systems, particularly through modulation of neurotransmitter systems and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The pyrrolidine ring is crucial for binding, potentially leading to inhibition or modulation of target activities.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting neurotransmitter levels.
- Receptor Modulation : It has been suggested that the compound interacts with receptors linked to neurological functions, which could be beneficial in treating disorders such as anxiety or depression.
Biological Activity and Research Findings
Preliminary studies indicate that this compound exhibits significant biological activity. Here are some key findings from recent research:
Table 1: Summary of Biological Activities
Case Studies
- Neurotransmitter Modulation : A study indicated that the compound significantly increased serotonin levels in vitro, suggesting potential antidepressant effects. This aligns with its structural similarities to other known antidepressants.
- Enzyme Activity : In another investigation, the compound was shown to inhibit certain enzymes associated with inflammatory pathways, indicating potential applications in treating inflammatory diseases.
- Receptor Binding Studies : Molecular docking studies have demonstrated that this compound can effectively bind to specific GPCRs, which are crucial targets in pharmacology for developing new therapeutics .
Synthesis and Chemical Reactions
The synthesis of this compound involves several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound's structure to enhance its biological activity.
Common Reactions:
- Oxidation : Can yield carboxylic acids from the propoxy group.
- Reduction : May produce alcohols from the acetic acid moiety.
- Substitution : The pyrrolidine ring can be substituted with various functional groups to explore different biological properties.
Future Directions
Further research is essential to fully elucidate the pharmacological profile of this compound. This includes:
- Comprehensive pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical trials to assess efficacy and safety in humans.
- Exploration of derivative compounds to optimize biological activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution between pyrrolidine and a brominated propoxy intermediate, followed by ester hydrolysis and salt formation with HCl. Key steps include:
- Reaction Optimization : Use anhydrous conditions and catalysts like KCO to enhance ether bond formation (common in similar pyrrolidine derivatives) .
- Purification : Employ recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt. Purity validation via HPLC (≥95%) is critical .
- Characterization : Confirm structure using H/C NMR (e.g., pyrrolidine protons at δ 2.5–3.0 ppm) and FT-IR (C=O stretch near 1700 cm) .
Q. How can researchers determine the solubility and stability of this compound in aqueous buffers?
- Methodological Answer :
- Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax specific to the compound) .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products can be identified via LC-MS .
Advanced Research Questions
Q. What experimental design strategies are recommended for studying this compound’s pharmacological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural homology to pyrrolidine-based ligands (e.g., muscarinic or adrenergic receptors) .
- Assay Design : Use radioligand binding assays (e.g., H-labeled antagonists) to measure IC. Include positive controls (e.g., atropine for muscarinic targets) .
- Data Validation : Replicate results across cell lines (CHO-K1 vs. HEK293) to rule out cell-specific artifacts .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to pH 1–13 buffers at 37°C. Monitor degradation kinetics via HPLC and correlate with Arrhenius modeling .
- Mechanistic Analysis : Use DFT calculations to predict hydrolysis-prone sites (e.g., ester or ether linkages) .
- Cross-Validation : Compare experimental data with published stability profiles of structurally analogous hydrochlorides (e.g., procyclidine HCl) .
Q. What methodologies are suitable for investigating the compound’s degradation pathways during long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and oxidants (HO). Analyze degradants via LC-QTOF-MS .
- Solid-State Characterization : Use XRD and DSC to detect polymorphic changes that may accelerate degradation .
Q. How can computational modeling enhance understanding of this compound’s receptor interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with receptor crystal structures (e.g., PDB IDs for muscarinic receptors). Focus on hydrogen bonding with pyrrolidine nitrogen and hydrophobic interactions with the propoxy chain .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational dynamics .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC and Hill slopes.
- Error Mitigation : Use replicate experiments (n ≥ 3) and bootstrap resampling to estimate confidence intervals .
Q. How should researchers address variability in biological replicate assays?
- Methodological Answer :
- Root-Cause Analysis : Test for batch effects (e.g., cell passage number, reagent lot) using ANOVA.
- Normalization : Apply Z-score normalization or internal standards (e.g., housekeeping genes in qPCR) .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in a laboratory setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
